4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Overview
Description
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group, a methoxyphenyl group, and a methyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition. The reaction is catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The starting materials include 2-methoxyphenyl azide and propargyl chloride, which react to form the desired triazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds, facilitated by palladium or copper catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions to replace the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the triazole ring.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the triazole ring.
Major Products Formed
Scientific Research Applications
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole: Lacks the chloromethyl group, resulting in different chemical reactivity and biological activity.
4-(bromomethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
4-(chloromethyl)-1-phenyl-5-methyl-1H-1,2,3-triazole:
Uniqueness
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the chloromethyl group allows for versatile chemical modifications, while the methoxyphenyl group enhances its stability and potential interactions with biological targets.
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-methoxyphenyl)-5-methyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-8-9(7-12)13-14-15(8)10-5-3-4-6-11(10)16-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPDBCNKGQYRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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